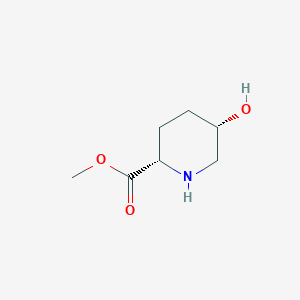

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Overview

Description

“(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is a chemical compound that is a valuable precursor in the synthesis of various pharmaceuticals . It is used in the preparation of Avibactam, a novel diazabicyclooctane non-β-lactamase inhibitor .

Synthesis Analysis

The synthesis of this compound starts from commercially available ethyl-5-hydroxypicolinate and is completed in 10 steps with an overall yield of 23.9% . The synthesis features a novel lipase-catalyzed resolution .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a piperidine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .Scientific Research Applications

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has been studied extensively for its potential applications in the fields of medicine, chemistry, and biochemistry. In medicine, this compound has been studied for its ability to interact with various receptors in the body, such as the serotonin receptor 5-HT2C. This has led to the development of new drugs and treatments that target these receptors, such as the antidepressant drug fluoxetine. In chemistry, this compound has been studied for its ability to act as a chiral catalyst in the synthesis of various molecules. Additionally, its ability to interact with various receptors in the body has been studied in order to determine its potential use in the development of new drugs and treatments.

Mechanism of Action

Target of Action

It is a precursor in the synthesis of avibactam , a well-known β-lactamase inhibitor . β-lactamase enzymes are the primary targets of Avibactam .

Mode of Action

Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase .

Biochemical Pathways

As a precursor to avibactam, it contributes to the inhibition of β-lactamase enzymes . This inhibition prevents the breakdown of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .

Pharmacokinetics

As a precursor in the synthesis of avibactam, its properties would contribute to the overall pharmacokinetic profile of the final compound .

Result of Action

As a precursor to avibactam, it contributes to the overall action of this β-lactamase inhibitor . Avibactam enhances the effectiveness of β-lactam antibiotics by preventing their breakdown by β-lactamase enzymes .

Advantages and Limitations for Lab Experiments

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable, making it suitable for use in long-term experiments. Additionally, this compound is a chiral molecule, making it potentially useful for the synthesis of other chiral molecules. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has potential applications in the fields of medicine, chemistry, and biochemistry. In medicine, further research is needed to determine the potential therapeutic applications of this compound, such as its potential use in the development of new drugs and treatments. In chemistry, further research is needed to determine the potential use of this compound as a chiral catalyst in the synthesis of various molecules. Additionally, further research is needed to determine the potential use of this compound in biochemistry, such as its potential use in the development of new enzymes and catalysts. Finally, further research is needed to determine the potential use of this compound in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name |

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWQJVUYTRDO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

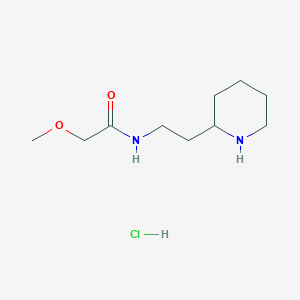

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

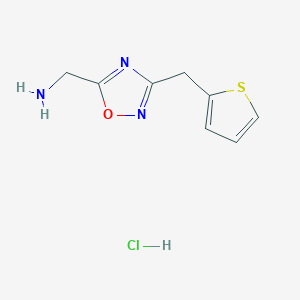

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

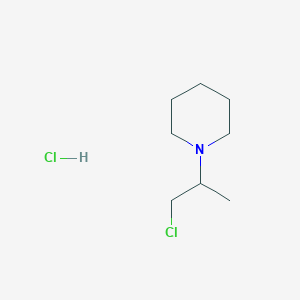

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)